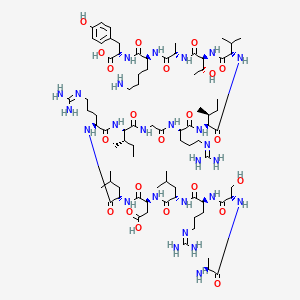

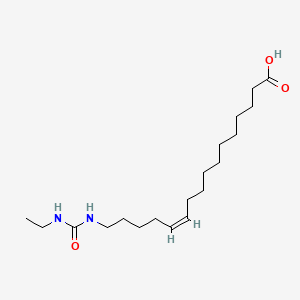

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Overview

Description

“(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid” is a long-chain fatty acid with an ethylcarbamoylamino group at the 16th carbon and a double bond at the 11th carbon. Long-chain fatty acids are commonly found in lipids, which are essential components of all cells .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the ethylcarbamoylamino group into a pre-existing long-chain fatty acid. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a long hydrocarbon chain, making it nonpolar and hydrophobic. The presence of the ethylcarbamoylamino group would introduce some polarity to the molecule .Chemical Reactions Analysis

As a fatty acid, this compound could potentially undergo reactions typical of carboxylic acids and alkenes, such as esterification or addition reactions .Physical And Chemical Properties Analysis

Long-chain fatty acids are usually solid at room temperature, and due to their nonpolar nature, they are insoluble in water but soluble in organic solvents .Scientific Research Applications

Inhibition in Insect Pheromone Biosynthesis

Research indicates that compounds similar to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, such as 10,11-methylenehexadec-10-enoic and 11,12-methylenehexadec-11-enoic acids, play a role in inhibiting sex pheromone biosynthesis in insects like Spodoptera littoralis. These compounds interfere with specific desaturation processes in the pheromone biosynthesis pathway (Fabriàs et al., 1996); (Gosalbo et al., 1992); (Gosalbo et al., 1994).

Chemical Synthesis and Transformations

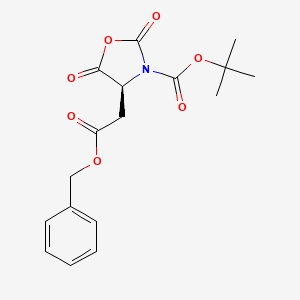

The compound is relevant in chemical synthesis and transformations. Studies have detailed the conversion of similar compounds through processes like the Curtius procedure and the synthesis of enamides, which are crucial in the preparation of various chemical compounds (Brettle & Mosedale, 1988); (Chen et al., 2012).

Medical and Biological Applications

Derivatives of this compound have been synthesized for medical applications, particularly in inhibiting human carbonic anhydrase isoenzymes. This inhibition is significant for its potential therapeutic applications (Oktay et al., 2016). Also, studies have focused on the synthesis of similar fatty acid analogs for various biological applications (Holt et al., 2002).

Inhibition of Mycolic Acid Biosynthesis

Cyclopropene fatty acids similar to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid have been synthesized as potential inhibitors of mycolic acid biosynthesis in mycobacteria, which is an essential pathway in certain bacterial species (Hartmann et al., 1994).

Antibacterial Activity

Compounds structurally related have been studied for their antibacterial activity, indicating potential applications in developing new antimicrobial agents (Banday et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFBVXMGWWCVFO-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

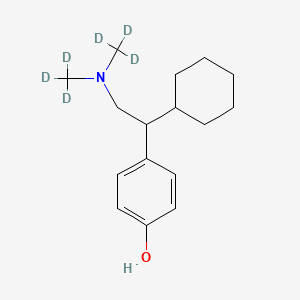

![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)